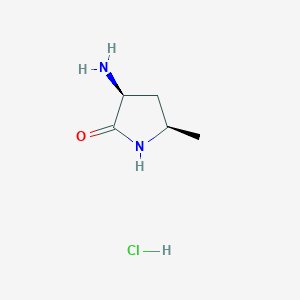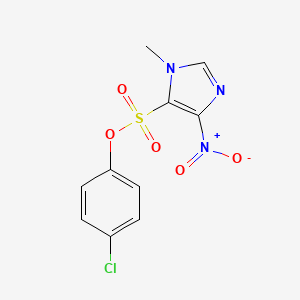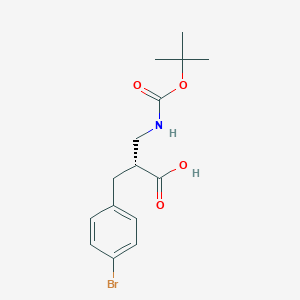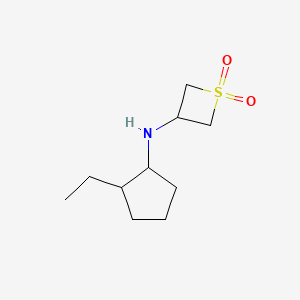![molecular formula C12H14N4O3 B12947776 (1-(Ethylcarbamoyl)-1H-benzo[d]imidazol-2-yl)methyl carbamate](/img/structure/B12947776.png)
(1-(Ethylcarbamoyl)-1H-benzo[d]imidazol-2-yl)methyl carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(Ethylcarbamoyl)-1H-benzo[d]imidazol-2-yl)methyl carbamate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Ethylcarbamoyl)-1H-benzo[d]imidazol-2-yl)methyl carbamate typically involves the reaction of 1H-benzimidazole-2-carboxylic acid with ethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
化学反应分析
Types of Reactions
(1-(Ethylcarbamoyl)-1H-benzo[d]imidazol-2-yl)methyl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, low to moderate temperatures.
Substitution: Alkyl halides, acyl chlorides; reaction conditionsorganic solvent, presence of a base, room temperature to reflux.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer oxygen functionalities.
Substitution: Substituted benzimidazole derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, (1-(Ethylcarbamoyl)-1H-benzo[d]imidazol-2-yl)methyl carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to inhibit the growth of certain pathogens makes it a promising candidate for the development of new therapeutic agents.
Medicine
In the field of medicine, this compound is investigated for its anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Industry
In industrial applications, this compound is used as an intermediate in the production of various pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable component in the synthesis of active ingredients.
作用机制
The mechanism of action of (1-(Ethylcarbamoyl)-1H-benzo[d]imidazol-2-yl)methyl carbamate involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes and proteins that are essential for the survival and proliferation of pathogens and cancer cells. The compound’s ability to interfere with these molecular pathways leads to the inhibition of cell growth and induction of cell death.
相似化合物的比较
Similar Compounds
- (1H-Benzimidazol-2-yl)methyl carbamate
- (1-(Methylcarbamoyl)-1H-benzo[d]imidazol-2-yl)methyl carbamate
- (1-(Propylcarbamoyl)-1H-benzo[d]imidazol-2-yl)methyl carbamate
Uniqueness
(1-(Ethylcarbamoyl)-1H-benzo[d]imidazol-2-yl)methyl carbamate stands out due to its unique ethylcarbamoyl group, which imparts distinct chemical and biological properties. This modification enhances its solubility, stability, and reactivity, making it more versatile for various applications compared to its analogs.
属性
分子式 |
C12H14N4O3 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC 名称 |
[1-(ethylcarbamoyl)benzimidazol-2-yl]methyl carbamate |
InChI |
InChI=1S/C12H14N4O3/c1-2-14-12(18)16-9-6-4-3-5-8(9)15-10(16)7-19-11(13)17/h3-6H,2,7H2,1H3,(H2,13,17)(H,14,18) |
InChI 键 |
JPEBSEWDVAWWNM-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)N1C2=CC=CC=C2N=C1COC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![4-(Methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12947748.png)



